tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.: 1931946-17-6
Cat. No.: VC11679068
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate - 1931946-17-6](/images/structure/VC11679068.png)
Specification
CAS No. | 1931946-17-6 |
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Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1 |
Standard InChI Key | ZBNRVIGHEROTFW-DJLDLDEBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CN |
SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2)CN |
Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2)CN |
Introduction
Structural and Stereochemical Features
The core structure of tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate consists of a bicyclo[3.1.0]hexane system, where the nitrogen atom occupies the 2-position of the fused cyclopropane-pyrrolidine ring. The stereochemistry is defined by the (1R,3R,5R) configuration, which imposes significant conformational rigidity. X-ray crystallographic studies of analogous compounds, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveal a puckered bicyclic system with bond angles and lengths consistent with strain-induced stability . The aminomethyl group at the 3-position and the Boc group at the 2-position are positioned equatorially, minimizing steric clashes and optimizing hydrogen-bonding interactions in synthetic intermediates .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. For example, the Boc group’s tert-butyl protons typically resonate as a singlet near δ 1.4 ppm in ¹H NMR, while the cyclopropane ring protons appear as distinct multiplets between δ 1.8 and 2.5 ppm due to magnetic anisotropy . The aminomethyl group’s protons are observed as a triplet near δ 2.9 ppm, coupling with the adjacent nitrogen-bearing carbon. ¹³C NMR spectra exhibit characteristic signals for the Boc carbonyl (δ ~155 ppm) and the carbamate nitrogen (δ ~80 ppm) .
Synthetic Routes and Methodologies
Asymmetric Synthesis from Glutamic Acid
A seminal route to 2-azabicyclo[3.1.0]hexane derivatives involves L-glutamic acid as a chiral pool starting material. As reported by Fu et al., the synthesis proceeds through five stages:
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Amino Protection: The α-amino group of glutamic acid is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and pyridine .
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Cyclization: DMAP-catalyzed intramolecular cyclization forms a pyrrolidinone intermediate, (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, in 82% yield .
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Reduction-Dehydration: The ketone is reduced to a secondary alcohol, followed by dehydration to introduce a double bond.
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Asymmetric Simmons-Smith Reaction: Cyclopropanation using diethylzinc and diiodomethane proceeds with high diastereoselectivity (6:1 cis/trans ratio) to establish the bicyclic framework .
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Hydrolysis and Functionalization: The ester is hydrolyzed to a carboxylic acid, and subsequent reductive amination introduces the aminomethyl group .
Alternative Approaches
Commercial suppliers such as AChemBlock synthesize the compound via late-stage functionalization of preformed bicyclic intermediates. For instance, tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1564266-54-1) is reduced to the aminomethyl derivative using lithium aluminum hydride or borane complexes .
Physicochemical Properties
Property | Value | Source |
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CAS Number | 1638761-31-5 | |
Molecular Formula | C₁₁H₂₀N₂O₂ | |
Molecular Weight | 212.29 g/mol | |
Purity | 97% | |
Boiling Point | Not reported | |
Melting Point | Not reported | |
Storage Conditions | Sealed, dry, 2–8°C | |
SMILES | [H][C@@]12CC@HN(C(=O)OC(C)(C)C)[C@]1([H])C2 |
Applications in Drug Discovery
Building Block for Bioactive Molecules
The rigid bicyclic scaffold mimics proline-like conformations, making it valuable in peptide mimetics and protease inhibitors. For example, analogs of this compound have been investigated as:
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Neurological Agents: Bicyclic amines are privileged structures in serotonin and dopamine receptor modulators .
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Antiviral Compounds: The scaffold’s strain facilitates binding to viral proteases, as seen in hepatitis C virus (HCV) NS3/4A inhibitors .
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Anticancer Agents: Functionalized derivatives exhibit tubulin polymerization inhibition, a mechanism leveraged in mitotic disruptors .
Case Study: Analogue Synthesis
A 2014 study demonstrated the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1148048-39-8), a carboxylated analogue, which served as a precursor for kinase inhibitors . The aminomethyl derivative discussed here could similarly undergo coupling reactions (e.g., amidation, reductive alkylation) to generate targeted therapeutics .
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